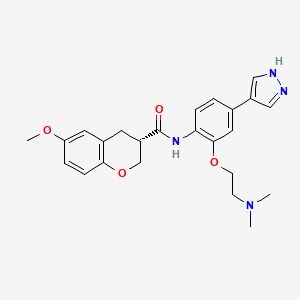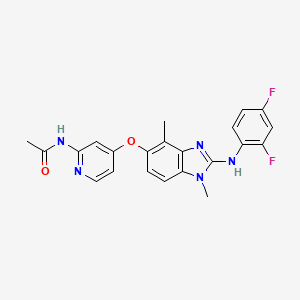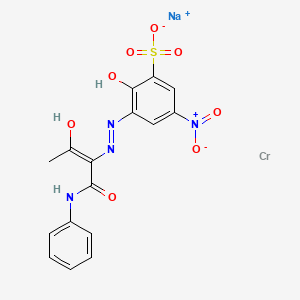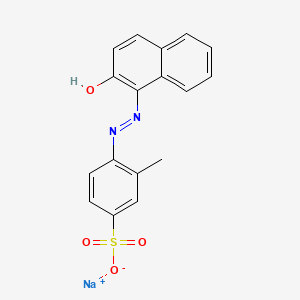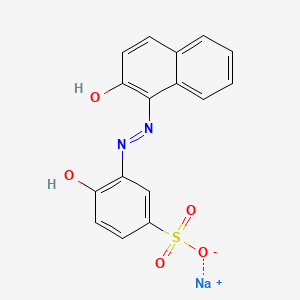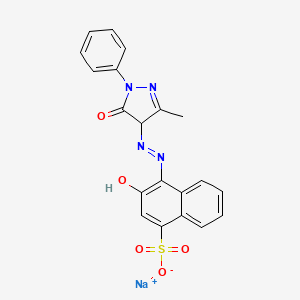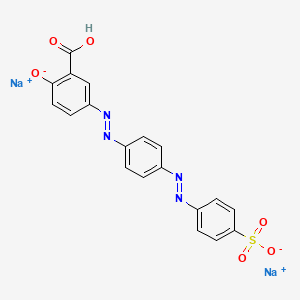
CLP-290
Vue d'ensemble
Description
CLP 290 is a carbamate prodrug form of the K+/Cl- cotransporter 2 (KCC2) activator CLP 257.1 It increases the mechanical paw withdrawal threshold in a rat model of peripheral nerve injury and reverses morphine-induced hyperalgesia in rats when administered at a dose of 100 mg/kg. CLP 290 (35 mg/kg) also restores stepping ability, as well as increases body weight support and stride length, in a mouse model of paralysis induced by staggered spinal lesions.
Novel KCC2 modulator and prodrug of CLP-257, highly selective for KCC2 over related Cl- transporters
CLP-290 is a novel KCC2 modulator and prodrug of CLP-257, highly selective for KCC2 over related Cl- transporters.
Applications De Recherche Scientifique
Recherche en neurosciences
CLP-290 est une prodrogue du CLP 257, un activateur du cotransporteur K+/Cl- 2 (KCC2) {svg_1}. Il a été utilisé en recherche en neurosciences pour étudier le rôle du KCC2 dans l'activité neuronale. En améliorant la fonction du KCC2, le this compound peut aider à comprendre les mécanismes sous-jacents à diverses maladies neurologiques et offrir potentiellement des stratégies thérapeutiques.
Gestion de la douleur
Des recherches ont montré que le this compound augmente le seuil de retrait de la patte mécanique chez les rats modèles de lésions nerveuses périphériques {svg_2}. Cela suggère que le this compound pourrait être utilisé pour explorer de nouvelles thérapies de gestion de la douleur, en particulier pour les affections liées aux dommages nerveux.
Hyperalgie induite par les opioïdes
Il a été constaté que le this compound inverse l'hyperalgie induite par la morphine chez les rats lorsqu'il est administré à une dose spécifique {svg_3}. Cette application est particulièrement pertinente dans le contexte de la dépendance aux opioïdes et des effets secondaires associés à l'utilisation à long terme des opioïdes.
Récupération après une lésion de la moelle épinière
Chez des modèles de souris de paralysie induite par des lésions étagées de la moelle épinière, le this compound a permis de restaurer la capacité de marcher, d'augmenter le soutien du poids corporel et d'améliorer la longueur de la foulée {svg_4}. Cela indique son utilisation potentielle dans le développement de traitements pour les lésions de la moelle épinière.
Recherche sur le diabète sucré
Le this compound diminue les niveaux de vasopressine et de glucose dans le sang chez les souris atteintes de diabète sucré induit par la streptozotocine {svg_5}. Cette application pourrait être significative dans la recherche sur le diabète, en particulier pour comprendre et gérer les aspects endocriniens de la maladie.
Neuroendocrinologie
La plasticité ionique à long terme de la signalisation GABAergique est un aspect crucial de la neuroendocrinologie. Le this compound a été utilisé pour étudier cette plasticité dans l'hypothalamus, ce qui pourrait avoir des implications pour la recherche sur le stress, le métabolisme et le comportement {svg_6}.
Mécanisme D'action
Target of Action
KCC2 plays a crucial role in maintaining the balance of neuronal excitability, and its activation has potential for the treatment of a wide range of neurological and psychiatric indications .
Mode of Action
CLP-290 interacts with KCC2, enhancing its activity . This interaction restores the transport of Cl- ions in neurons, which is essential for maintaining the inhibitory tone of the central nervous system .
Biochemical Pathways
The activation of KCC2 by this compound influences the chloride homeostasis in neurons . This action can restore physiological neuronal activity, particularly in conditions where the function of KCC2 is compromised .
Result of Action
This compound has been shown to restore Cl- transport in neurons of morphine-treated rats, preventing morphine-induced hyperalgesia . It also significantly lowers blood arginine-vasopressin (AVP) and glucose levels in STZ rats , indicating its potential therapeutic effects in various neurological and metabolic conditions.
Analyse Biochimique
Biochemical Properties
CLP-290 plays a significant role in biochemical reactions, particularly in the context of neurological function. It interacts with the KCC2 transporter, a neuron-specific K±Cl− cotransporter . The activation of KCC2 by this compound can restore Cl- transport in neurons, which is crucial for maintaining the robustness of GABAA-mediated inhibition .
Cellular Effects
This compound has profound effects on various types of cells and cellular processes. It activates spinal inhibitory interneurons and restores physiological neuronal activity in the spinal cord . This restoration of neuronal activity can lead to functional recovery in animal models of spinal cord injury . Additionally, this compound can significantly lower blood arginine-vasopressin (AVP) and glucose levels in STZ rats .
Molecular Mechanism
The molecular mechanism of action of this compound involves its interaction with the KCC2 transporter. By activating KCC2, this compound enhances the activity of this transporter, leading to the restoration of Cl- transport in neurons . This restoration of Cl- transport can counteract the neuronal hyperactivity that is often associated with certain neurological and psychiatric conditions .
Temporal Effects in Laboratory Settings
The effects of this compound can change over time in laboratory settings. For instance, long-term treatment with this compound can protect against the deterioration of learning and cortical hyperactivity
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models. For example, in a study involving morphine-treated rats, this compound (administered via oral gavage at a dose of 100 mg/kg twice a day for 7 days) was found to enhance KCC2 activity and restore Cl- transport in neurons, thereby preventing morphine-induced hyperalgesia .
Metabolic Pathways
Given its interaction with the KCC2 transporter, it is likely that this compound is involved in pathways related to ion transport in neurons .
Transport and Distribution
Given its role as a KCC2 activator, it is likely that this compound interacts with transporters or binding proteins related to this transporter .
Subcellular Localization
Given its role as a KCC2 activator, it is likely that this compound is localized in areas of the cell where KCC2 is present .
Propriétés
IUPAC Name |
[2-[(Z)-[2-(diazinan-1-yl)-4-oxo-1,3-thiazol-5-ylidene]methyl]-5-fluorophenyl] pyrrolidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21FN4O3S/c20-14-6-5-13(15(12-14)27-19(26)23-8-3-4-9-23)11-16-17(25)22-18(28-16)24-10-2-1-7-21-24/h5-6,11-12,21H,1-4,7-10H2/b16-11- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DIXMMXNNKLCLOM-WJDWOHSUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(NC1)C2=NC(=O)C(=CC3=C(C=C(C=C3)F)OC(=O)N4CCCC4)S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCN(NC1)C2=NC(=O)/C(=C/C3=C(C=C(C=C3)F)OC(=O)N4CCCC4)/S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21FN4O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



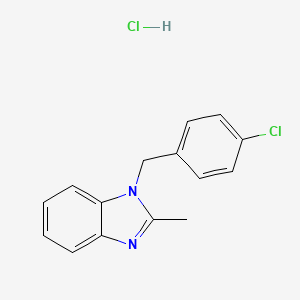
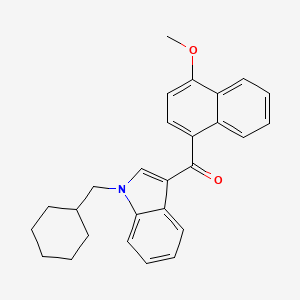


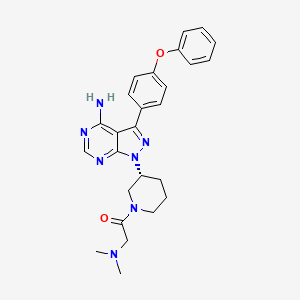
![3-(1H-indazol-5-yl)-N-propylimidazo[1,2-b]pyridazin-6-amine](/img/structure/B606661.png)
